2-Methyl-1lambda~4~,3,4-thiadiazolidin-1-one
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Overview
Description
2-Methyl-1lambda~4~,3,4-thiadiazolidin-1-one is a heterocyclic compound that belongs to the class of thiadiazolidines This compound is characterized by a five-membered ring containing sulfur, nitrogen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1lambda~4~,3,4-thiadiazolidin-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methyl hydrazinecarbodithioate with hydrazonoyl chloride derivatives in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the thiadiazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1lambda~4~,3,4-thiadiazolidin-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiadiazolidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-1lambda~4~,3,4-thiadiazolidin-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1lambda~4~,3,4-thiadiazolidin-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as serine proteases by forming covalent complexes with the active site residues.
Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
2-Methyl-1lambda~4~,3,4-thiadiazolidin-1-one can be compared with other similar compounds, such as:
1,3,4-Thiadiazole Derivatives: These compounds share a similar core structure but differ in their substitution patterns and functional groups.
Sulfahydantoins: These compounds contain a similar thiadiazolidine ring but with additional functional groups that confer different chemical properties.
List of Similar Compounds
- 1,3,4-Thiadiazole-2-amine
- 1,3,4-Thiadiazole-2-thiol
- 4-Aryl-1,2,5-thiadiazolidin-3-one 1,1-dioxides
Properties
CAS No. |
497155-35-8 |
---|---|
Molecular Formula |
C3H8N2OS |
Molecular Weight |
120.18 g/mol |
IUPAC Name |
2-methyl-1,3,4-thiadiazolidine 1-oxide |
InChI |
InChI=1S/C3H8N2OS/c1-3-5-4-2-7(3)6/h3-5H,2H2,1H3 |
InChI Key |
JAIUPKFMNMRFKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1NNCS1=O |
Origin of Product |
United States |
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